1-Methyl-3-(pyrrolidin-3-yl)-1H-pyrazolo[3,4-b]pyrazine hydrochloride
CAS No.: 1361116-01-9
Cat. No.: VC2714994
Molecular Formula: C10H14ClN5
Molecular Weight: 239.7 g/mol
* For research use only. Not for human or veterinary use.
![1-Methyl-3-(pyrrolidin-3-yl)-1H-pyrazolo[3,4-b]pyrazine hydrochloride - 1361116-01-9](/images/structure/VC2714994.png)
Specification
CAS No. | 1361116-01-9 |
---|---|
Molecular Formula | C10H14ClN5 |
Molecular Weight | 239.7 g/mol |
IUPAC Name | 1-methyl-3-pyrrolidin-3-ylpyrazolo[3,4-b]pyrazine;hydrochloride |
Standard InChI | InChI=1S/C10H13N5.ClH/c1-15-10-9(12-4-5-13-10)8(14-15)7-2-3-11-6-7;/h4-5,7,11H,2-3,6H2,1H3;1H |
Standard InChI Key | KRLZKYDBNJBEMJ-UHFFFAOYSA-N |
SMILES | CN1C2=NC=CN=C2C(=N1)C3CCNC3.Cl |
Canonical SMILES | CN1C2=NC=CN=C2C(=N1)C3CCNC3.Cl |
Introduction
Chemical Identity and Properties
1-Methyl-3-pyrrolidin-3-yl-1H-pyrazolo[3,4-b]pyrazine hydrochloride is a heterocyclic compound with the CAS Registry Number 1361116-01-9. This compound features a pyrazolo[3,4-b]pyrazine core structure with a methyl group at position 1 and a pyrrolidin-3-yl substituent at position 3, formulated as the hydrochloride salt .
Basic Physical and Chemical Properties
The compound possesses the following key properties:
Property | Value | Source |
---|---|---|
CAS Number | 1361116-01-9 | |
Molecular Formula | C₁₀H₁₄ClN₅ | |
Molecular Weight | 239.70 g/mol | |
Appearance | Solid | |
Storage Conditions | Room temperature |
The structure contains a fused bicyclic pyrazolo[3,4-b]pyrazine core with a methyl substituent at the N1 position and a pyrrolidin-3-yl group at the C3 position. The compound is formulated as the hydrochloride salt, which typically enhances water solubility compared to the free base form.
Structural Features and Tautomerism
Core Structure Analysis
The pyrazolo[3,4-b]pyrazine core of this compound belongs to a class of fused heterocycles that have significant pharmaceutical relevance. Like other pyrazolo-fused heterocycles, this structure can exist in different tautomeric forms.
Related Compounds and Structural Analogs
Comparison with Structurally Related Compounds
Several structurally related compounds provide context for understanding the potential properties and applications of 1-Methyl-3-pyrrolidin-3-yl-1H-pyrazolo[3,4-b]pyrazine hydrochloride:
Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Structural Relationship |
---|---|---|---|---|
1-Methyl-3-pyrrolidin-3-yl-1H-pyrazolo[3,4-b]pyrazine hydrochloride | 1361116-01-9 | C₁₀H₁₄ClN₅ | 239.70 | Target compound |
6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine | 1935196-58-9 | C₅H₂ClIN₄ | 280.45 | Same core structure with different substituents |
N-methyl-N-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)-1-phenylmethanesulfonamide | 2549039-62-3 | C₁₈H₂₂N₆O₂S | 386.5 | Contains similar pyrrolidin-3-yl group |
1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol | 122431-37-2 | C₅H₅F₃N₂O | 166.1 | Contains 1-methyl-pyrazole motif |
Substitution Patterns in Pyrazolo[3,4-b]pyridines
For related 1H-pyrazolo[3,4-b]pyridines, the most common substitution patterns include :
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At position C3: methyl group (66.06%) or hydrogen atom (23.69%)
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At position N1 when R3 = H: methyl group (14.07%) or alkyl group (64.66%)
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At position N1 when R3 = Me: methyl group (43.20%), alkyl group (23.89%), or phenyl group (25.74%)
These patterns demonstrate that the 1-methyl-3-substituted pattern seen in the title compound is a common structural motif in this class of heterocycles.
Pharmaceutical Relevance and Drug Development
Drug-like Properties
The structure of 1-Methyl-3-pyrrolidin-3-yl-1H-pyrazolo[3,4-b]pyrazine hydrochloride contains features that may confer favorable drug-like properties:
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The presence of the pyrrolidin-3-yl group likely enhances solubility and provides a site for hydrogen bonding
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The hydrochloride salt formation typically improves water solubility compared to the free base
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The compact fused heterocyclic system provides a rigid scaffold favorable for specific target binding
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The 1-methyl group can prevent undesired hydrogen bonding interactions and potentially improve metabolic stability
Comparative Analysis with FDA-Approved Drugs
Several approved drugs containing related structural elements provide context for the potential pharmaceutical applications of this compound:
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